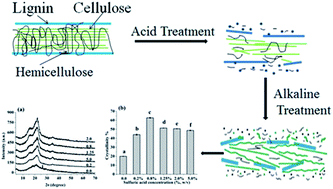Structural and physico-chemical properties of insoluble rice bran fiber: effect of acid–base induced modifications
RSC Advances Pub Date: 2015-09-10 DOI: 10.1039/C5RA15408A
Abstract
The structural modifications of insoluble rice bran fiber (IRBF) by sequential regimes of sulphuric acid (H2SO4) and their effects on the physicochemical attributes were studied. The increment of H2SO4 concentration resulted in decreased water holding capacity that ultimately enhanced the oil binding capacity due to the partial removal of starch, protein and hemicelluloses. The starch and hemicelluloses were hydrolyzed exponentially by sequential increments of H2SO4 while protein was mainly dissolved by KOH for all samples. Moreover, higher H2SO4 concentration improved the porosity and crystallinity that led to higher thermal stability of the fiber as evident from XRD and TGA analysis. Furthermore, decreased monosaccharide linkages and increases of porosity with H2SO4 regimes were confirmed by FT-IR and SEM. The change in composition and microstructure of insoluble rice bran fiber (IRBF) induced significant physicochemical changes that might be suitable for their application in the food industry as an anti-diabetic and cholesterol lowering functional ingredient.


Recommended Literature
- [1] Effect of high pressure on relaxation dynamics and crystallization kinetics of chiral liquid crystal in its smectic phase†
- [2] Determination of theaflavins in tea solution using the flavognost complexation method
- [3] Nonvolatile transistor memory devices based on high-k electrets of polyimide/TiO2 hybrids†
- [4] Electrospun fibers for oil–water separation
- [5] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
- [6] An interconnected porous Au3Pt film on Ni foam: an efficient electrocatalyst for alkaline hydrogen evolution reaction†
- [7] Plasmon-mediated photocatalytic activity of wet-chemically prepared ZnO nanowire arrays
- [8] Extending the dynamic range of biochemical oxygen demand sensing with multi-stage microbial fuel cells†
- [9] Prediction of stable silver selenide-based energy materials sustained by rubidium selenide alloying†
- [10] Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process

Journal Name:RSC Advances
Research Products
-
CAS no.: 175069-96-2
-
CAS no.: 14132-51-5
-
CAS no.: 174064-00-7









